molecular formula C6H13NO2 B1626927 L-Leucine-1-13C,15N CAS No. 80134-83-4

L-Leucine-1-13C,15N

Cat. No. B1626927
CAS RN: 80134-83-4
M. Wt: 133.16 g/mol
InChI Key: ROHFNLRQFUQHCH-XAAHKOKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine-1-13C,15N (Leu-13C,15N) is an isotopically labeled form of the essential amino acid L-leucine. It is used in scientific research to study the metabolism and physiological effects of leucine in living organisms. Leu-13C,15N is produced through chemical synthesis and has been used in a variety of experiments to investigate the role of leucine in biochemical and physiological processes. The purpose of

Scientific Research Applications

Microbial Synthesis

Kahana et al. (1988) describe the microbial synthesis of L-[15N]leucine and L-[3-13C]isoleucine using Corynebacterium glutamicum. This method involves inducing biosynthetic pathways for branched-chain amino acids in glutamic acid-producing bacteria. The produced L-[15N]leucine was found to have an isotopic efficiency of 90% and was purified and verified through NMR and GC-MS techniques, showcasing its applicability in detailed molecular studies (Kahana et al., 1988).

Leucine Metabolism Studies

Matthews et al. (1980) utilized L-[1-13C]leucine in a primed, continuous infusion approach to determine leucine metabolism in humans. This method, which involves measuring isotopic steady states, allows for the determination of leucine turnover, oxidation, and incorporation into proteins. The use of stable isotopes rather than radioisotopes makes this method suitable for all ages, highlighting its significance in metabolic research (Matthews et al., 1980).

Protein Synthesis Analysis

Watt et al. (1991) investigated the use of aminoacyl-tRNA isolation and its labeling with stable isotopes like [15N] and [13C]leucine in human and rat tissues. This study aids in understanding protein synthesis at a cellular level, particularly useful in medical and biological research (Watt et al., 1991).

Intracellular Leucine Tracer Enrichment

Matthews et al. (1982) discussed the use of alpha-ketoisocaproate (KIC) in estimating intracellular leucine tracer enrichment during labeled-leucine tracer experiments. This study provided insights into intracellular metabolic processes, crucial for understanding various metabolic diseases (Matthews et al., 1982).

properties

IUPAC Name

(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-XAAHKOKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583966
Record name L-(1-~13~C,~15~N)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine-1-13C,15N

CAS RN

80134-83-4
Record name L-(1-~13~C,~15~N)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine-1-13C,15N
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L-Leucine-1-13C,15N
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L-Leucine-1-13C,15N
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L-Leucine-1-13C,15N
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L-Leucine-1-13C,15N
Reactant of Route 6
L-Leucine-1-13C,15N

Citations

For This Compound
5
Citations
T Greer - 2014 - search.proquest.com
Protein quantification using liquid chromatography mass spectrometry (LC-MS) is a critical component in the discovery and verification of protein candidate biomarkers. Label-free and …
Number of citations: 0 search.proquest.com
X Zhong - 2019 - search.proquest.com
Stable-isotope labeling coupled with mass spectrometry (MS) has emerged as the central technology for proteome quantification. Chemical stable isotope labels can be categorized into …
Number of citations: 0 search.proquest.com
P Lux, C Brevard, JM Tyburn, M Chaykovsky, JC Lee… - 1997 - ismar-society.net
A monthly collection of informal private letters from laboratories involved with NMR spectroscopy. Information contained herein is solely for the use of the reader. Quotation of material …
Number of citations: 2 ismar-society.net
Q Yu - 2017 - search.proquest.com
Liquid chromatography mass spectrometry (LC-MS) has evolved as a powerful tool in protein and peptide identification and quantitation. It has the capability to monitor thousands of …
Number of citations: 0 search.proquest.com
MT Janicke - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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